molecular formula C16H15N3O3 B5567189 N'-(2-furylmethylene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

N'-(2-furylmethylene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

Cat. No. B5567189
M. Wt: 297.31 g/mol
InChI Key: WQISSEUMKVNWOT-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzohydrazide compounds involves various strategies, including condensation reactions and the use of different reagents to form the desired hydrazone compounds. For example, hydrazide compounds and their complexes have been prepared from reactions with pyridinecarboxaldehyde and benzohydrazides, showcasing typical methods used in synthesizing these types of compounds (Gordillo et al., 2016) (Wang, Qiu, & Liu, 2019).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the bond angles, lengths, and overall geometry of the compounds. For instance, the crystal and molecular structures of similar compounds show nearly planar arrangements and provide insight into the effects of different substituents on the aromaticity and geometry (Jasiak et al., 2018).

Chemical Reactions and Properties

Benzohydrazide derivatives can undergo various chemical reactions, including E/Z isomerization induced by ultraviolet radiation, as seen in related compounds. These reactions contribute to the understanding of the dynamic properties of these compounds, which can be important for their potential use in molecular machines and electronic devices (Gordillo et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline structure, are essential for understanding their stability and behavior under different conditions. The compounds often crystallize in various forms, and their molecular packing can be influenced by different non-covalent interactions, such as hydrogen bonding and π-π stacking (Bakir & Green, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of different functional groups. Studies on related compounds, such as their antimicrobial activities, highlight the potential applications and chemical behavior of these molecules (Tan, 2019).

Scientific Research Applications

Photoisomerization Applications

  • E/Z Isomerization Dynamics : A derivative of 2-pyridinecarboxaldehyde exhibits E/Z isomerization under ultraviolet radiation. This photoisomerization process has implications for molecular machines and electronic devices, suggesting potential use for related furylmethylene compounds in advanced material sciences (Gordillo et al., 2016).

Luminescent Properties

  • Fluorophores for Blue Emitting Layers : Tridentate pyridinyl-hydrazone zinc(II) complexes, related in structure, show intense blue fluorescence in solid state due to aggregation-induced emission (AIE). These findings suggest that similar compounds could be promising as fluorophore dopants for blue emissive layers, highlighting their potential in display technologies (Diana et al., 2019).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : The compound 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its cobalt(III) and manganese(II) complexes exhibit antibacterial and antifungal activities. This underscores the potential of furylmethylene compounds in developing new antimicrobial agents, suggesting a pathway for the exploration of N'-(2-furylmethylene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide derivatives in this domain (Tan, 2019).

Spectroscopic and Structural Characterization

  • Structural and Spectroscopic Insights : The detailed structural characterization of similar compounds through X-ray diffraction, FT-IR, FT-Raman, and UV–Visible spectra provides foundational knowledge for understanding the chemical and physical properties of furylmethylene derivatives. This knowledge is crucial for their application in various fields, including material science and pharmacology (Babu et al., 2014).

Spin-Crossover and Photoisomerization

  • Spin-Crossover (SCO) Complexes : Iron(II) SCO complexes with N₄O₂ coordination spheres derived from benzohydrazide-based ligands exhibit varying SCO behaviors and photoisomerization properties. These findings indicate potential applications in developing smart materials for sensors, switches, and storage devices (Zhang et al., 2010).

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15-4-1-9-19(15)13-7-5-12(6-8-13)16(21)18-17-11-14-3-2-10-22-14/h2-3,5-8,10-11H,1,4,9H2,(H,18,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQISSEUMKVNWOT-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-furylmethylene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.